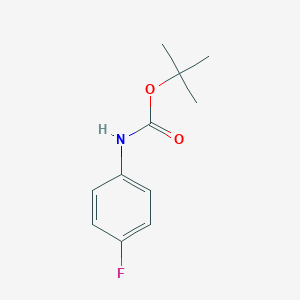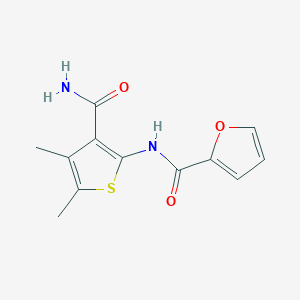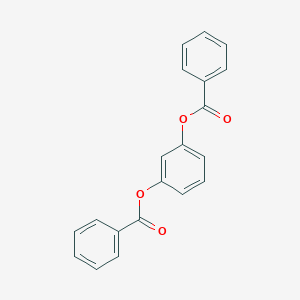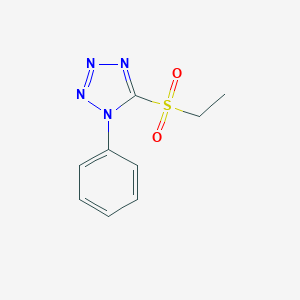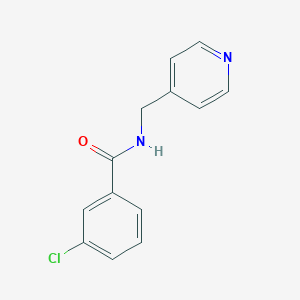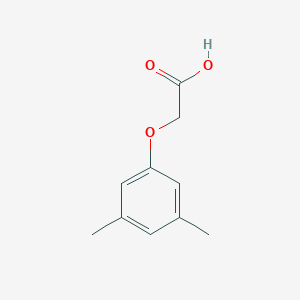
2-(3,5-Dimethylphenoxy)acetic acid
概要
説明
“2-(3,5-Dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C10H12O3 . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenoxy)acetic acid” consists of a phenyl ring substituted with two methyl groups at positions 3 and 5, and an acetic acid group attached through an oxygen atom .
Physical And Chemical Properties Analysis
“2-(3,5-Dimethylphenoxy)acetic acid” is a solid at room temperature . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .
科学的研究の応用
Application in Medicinal Chemistry
Summary of the Application
Phenoxy acetamide and its derivatives (including compounds similar to 2-(3,5-Dimethylphenoxy)acetic acid) have been investigated for their potential therapeutic applications . These compounds are synthesized and studied for their biological effects.
Methods of Application
The methods involve chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
Results or Outcomes
The results of these studies could lead to the design of new pharmaceuticals or improvements in the processes by which existing pharmaceuticals are made .
Application as a Cholesterol Lowering Agent
Summary of the Application
A compound similar to 2-(3,5-Dimethylphenoxy)acetic acid, known as Sobetirome or GC-1, has been considered as a cholesterol-lowering agent in humans .
Methods of Application
The specific methods of application are not detailed in the source, but it would typically involve pharmaceutical administration and subsequent monitoring of cholesterol levels .
Results or Outcomes
While the specific outcomes are not mentioned, the implication is that Sobetirome could potentially lower cholesterol levels in humans .
Application as a Research Chemical
Summary of the Application
“2-(3,5-Dimethylphenoxy)acetic acid” is listed as a useful research chemical . This suggests that it may be used in a variety of scientific experiments, potentially as a reagent or a building block for the synthesis of more complex molecules.
Methods of Application
The specific methods of application are not detailed in the source, but it would typically involve using the compound in chemical reactions or other laboratory procedures .
Results or Outcomes
The outcomes of these experiments could vary widely depending on the specific research context .
Application in Synthesis of Phenoxy Oxazolines
Summary of the Application
Phenoxy oxazolines, which can be synthesized from compounds similar to 2-(3,5-Dimethylphenoxy)acetic acid, have been studied for their potential therapeutic applications .
Methods of Application
The synthesis involves starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .
Results or Outcomes
The synthesized phenoxy oxazolines could potentially be used as therapeutic agents .
Application in Anti-Inflammatory Treatment
Summary of the Application
COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Compounds similar to 2-(3,5-Dimethylphenoxy)acetic acid have been designed and synthesized as potential anti-inflammatory agents .
Methods of Application
The specific methods of application are not detailed in the source, but it would typically involve pharmaceutical administration and subsequent monitoring of inflammation levels .
Results or Outcomes
The implication is that these newly synthesized compounds could potentially be effective in treating inflammation .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZZANLNKBKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202381 | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)acetic acid | |
CAS RN |
5406-14-4 | |
| Record name | 2-(3,5-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5406-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-xylyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVN5RHE3B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

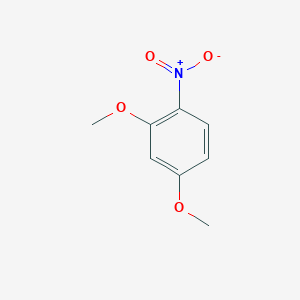
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
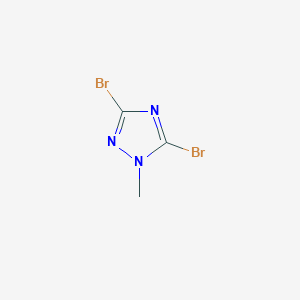
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
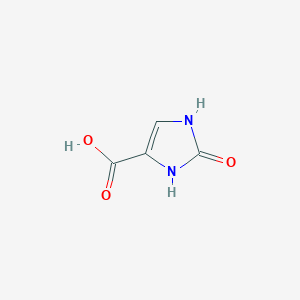
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

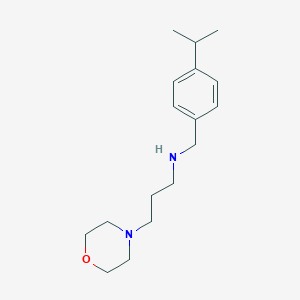
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
